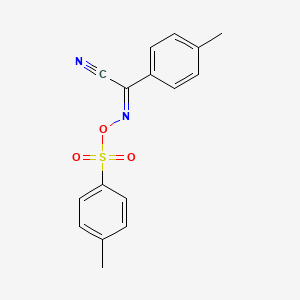

(Z)-4-methyl-S-(4-methylphenyl)benzene-1-carbonimidoyl cyanide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

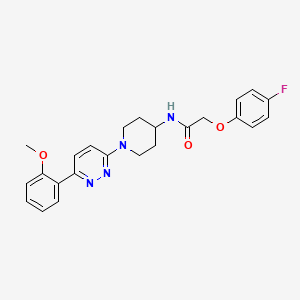

(Z)-4-methyl-S-(4-methylphenyl)benzene-1-carbonimidoyl cyanide is a chemical compound that has gained significant attention in the field of scientific research. It is a highly potent and selective inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in the regulation of cellular signaling pathways. This compound has been shown to have a wide range of applications in various fields of research, including cancer biology, immunology, and neuroscience.

科学的研究の応用

Chromogenic Detection of Cyanide

Researchers have designed heterocyclic compounds for the colorimetric detection of cyanide, exploiting the conversion of molecules into cyanoamines upon cyanide exposure. This transformation results in an intense visible absorption band due to the opening of the benzooxazine ring, forming a 4-nitrophenylazophenolate chromophore. Such mechanisms offer a practical approach for cyanide detection in water without interference from halide anions (Tomasulo et al., 2006).

Catalysis and Conversion Processes

The study of carbon-carbon bond formation reactions over ZSM-5 catalysts, utilizing deuterium labeling, highlights the electrophilic alkylations catalyzed by Bronsted acids. This research provides insights into the methylation of benzene and the conversion of methanol to hydrocarbons, emphasizing the catalyst's role in organic synthesis (Anderson et al., 1980).

Coordination Polymers and Photocatalytic Properties

Copper(I) cyanide coordination polymers demonstrate significant photocatalytic activities for the degradation of methylene blue under UV light, showcasing their potential in environmental remediation. The synthesis process involves environmentally friendly and convenient in situ generation of cyanide ligands from acetonitrile under solvothermal conditions (Cui et al., 2016).

Porous Metal-Organic Frameworks (MOFs)

A porous MOF constructed from Zn4O clusters, known for its high porosity and sorption capabilities, exhibits guest-dependent luminescent properties. The framework's design allows for effective sorption of benzene and toluene, along with a distinct two-step sorption behavior for methanol, illustrating its versatility in gas storage and sensing applications (Hou et al., 2008).

特性

IUPAC Name |

[(Z)-[cyano-(4-methylphenyl)methylidene]amino] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-12-3-7-14(8-4-12)16(11-17)18-21-22(19,20)15-9-5-13(2)6-10-15/h3-10H,1-2H3/b18-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMYBLJGJBQQHG-FBMGVBCBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=NOS(=O)(=O)C2=CC=C(C=C2)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=N/OS(=O)(=O)C2=CC=C(C=C2)C)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-methyl-S-(4-methylphenyl)benzene-1-carbonimidoyl cyanide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2754547.png)

![2-{[(4-Bromophenyl)sulfonyl]amino}benzamide](/img/structure/B2754549.png)

![7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2754556.png)